7-Chloro-1,8-naphthyridin-4(1H)-one is a heterocyclic organic compound classified under the naphthyridine family. This compound features a chlorine substituent at the seventh position and a keto group at the fourth position of the naphthyridine ring. Its molecular formula is , with a molecular weight of approximately 180.59 g/mol. The unique structure of 7-chloro-1,8-naphthyridin-4(1H)-one contributes to its diverse biological activities and potential applications in medicinal chemistry and other scientific fields.
The synthesis of 7-chloro-1,8-naphthyridin-4(1H)-one can be achieved through several methods, primarily involving cyclization reactions. A common synthetic route includes the reaction of 2-chloro-3-cyanopyridine with ethyl acetoacetate in the presence of sodium ethoxide. This method allows for the formation of the naphthyridine structure by cyclizing appropriate precursors under controlled conditions.
Another approach involves starting from 2-amino-7-hydroxy-1,8-naphthyridine, where subsequent reactions lead to the formation of the desired compound through functional group transformations. Industrial production typically employs optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Key technical details include:
7-Chloro-1,8-naphthyridin-4(1H)-one possesses a bicyclic structure characteristic of naphthyridines. The presence of both a chloro substituent and a carbonyl group significantly influences its chemical properties.
7-Chloro-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 7-chloro-1,8-naphthyridin-4(1H)-one primarily involves its interaction with specific molecular targets in biological systems. It has been shown to inhibit bacterial topoisomerases—enzymes essential for DNA replication and transcription—leading to bacterial cell death. Additionally, it may enhance the efficacy of existing antibiotics against resistant strains by modulating their activity through synergistic effects.
The physical properties of 7-chloro-1,8-naphthyridin-4(1H)-one include:
Chemical properties include:
Relevant data from studies indicate that derivatives exhibit significant biological activities, particularly antimicrobial properties against multi-resistant bacterial strains.
7-Chloro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Research indicates that this compound not only serves as a precursor for other pharmaceuticals but also enhances the effectiveness of existing antibiotics when used in combination therapies against resistant bacterial strains. Its unique structural features make it an important compound for ongoing research in medicinal chemistry and pharmacology.
The 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system comprising fused pyridine rings, has evolved into a privileged structure in medicinal chemistry since its first synthesis in 1927. Its significance stems from exceptional synthetic versatility and diverse pharmacological profiles. Early derivatives like nalidixic acid (introduced in 1962) established antimicrobial applications, but research over the past two decades has revealed far broader potential. A 2021 comprehensive review highlighted activities spanning antiviral, anticancer, immunomodulatory, antidepressant, and neurodegenerative disease applications [1].
Recent innovations focus on structural hybridization and targeted modifications. For example, imidazo[1,2-a][1,8]naphthyridine derivatives demonstrated potent positive inotropic effects for heart failure management, acting via Na+/K+-ATPase and PDE3B inhibition in H9c2 cardiomyoblasts [2]. Simultaneously, chloro-substituted derivatives like 7-chloro-1,8-naphthyridin-4(1H)-one emerged as pivotal intermediates. These compounds serve as precursors for synthesizing complex anticancer agents, exemplified by derivatives showing low micromolar IC50 values (1.47–7.89 μM) against MCF-7 breast cancer cells, outperforming reference drugs like staurosporine [7]. Chloro-substituted variants also underpin novel antiviral agents; imidazo-fused derivatives inhibit hepatitis C virus (HCV) entry with EC50 values as low as 0.017 μM [5]. Synthetic methodologies have advanced significantly, incorporating multicomponent reactions, transition-metal catalysis, and green chemistry approaches to enhance efficiency and diversity [6].
Table 1: Key Milestones in 1,8-Naphthyridine Derivative Development
Time Period | Key Advance | Biological Significance |
---|---|---|
1962 | Nalidixic acid (first therapeutic derivative) | Introduced antimicrobial activity |
2000-2010 | Voreloxin (aggressive scaffold derivatization) | DNA-intercalating antitumor agent [7] |
2015-2020 | Imidazo[1,8]naphthyridine anti-HCV entry inhibitors | EC50 = 0.02–0.05 μM [5] |
2020-Present | 7-Chloro-3-carboxamide derivatives | IC50 = 1.47 μM (MCF-7 cells) [7] |
Chlorine incorporation at the C7 position of the 1,8-naphthyridin-4-one scaffold is a strategic modification with profound impacts on molecular reactivity and target engagement. Chlorine's strong electron-withdrawing effect (-I effect) polarizes the electron-deficient naphthyridine ring, enhancing hydrogen-bond acceptor capacity at adjacent nitrogen atoms (N1 and N8) and carbonyl oxygen (O4). This polarization facilitates interactions with biological targets, as demonstrated by molecular docking studies where 7-chloro derivatives formed stable halogen bonds with kinase ATP-binding sites [3].
The chloro group also serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr). Its displacement by amines, alkoxides, or thiols enables rapid diversification, critical for structure-activity relationship (SAR) exploration. For instance, 7-chloro-1,8-naphthyridin-4(1H)-one is a key precursor for antitumor agents bearing cyclic amino acid side chains at C7, which enhance DNA intercalation [7]. In dual-acting enzyme inhibitors targeting rheumatoid arthritis, 7-chloro derivatives exhibited 4-fold greater potency against carbonic anhydrase IX (CA-IX; IC50 = 0.11 μM) and 800-fold increased activity against tissue-nonspecific alkaline phosphatase (b-TNAP; IC50 = 0.122 μM) compared to standard inhibitors [3]. The chlorine atom's moderate size balances steric occupancy and lipophilicity, optimizing LogP values (2.5–3.5) for membrane permeability without compromising solubility in lead candidates [5].
7-Chloro-1,8-naphthyridin-4(1H)-one exists in a dynamic lactam-lactim tautomeric equilibrium, profoundly influencing its hydrogen-bonding capabilities and molecular recognition. X-ray crystallographic and computational studies confirm the lactam form (4-oxo) dominates in the solid state and physiological conditions [4]. This form displays a trans-configured amide motif (N1–C2=O4), enabling dual hydrogen-bond donor (N1–H) and acceptor (O4) sites analogous to uracil, facilitating interactions with:
Table 2: Tautomeric Equilibrium Parameters of 7-Chloro-1,8-naphthyridin-4(1H)-one
Tautomer | Dominant Environment | Key Functional Groups | Biological Interaction Role |
---|---|---|---|
Lactam (4-oxo) | Solid state, aqueous | N1–H (donor), O4 (acceptor), Cl7 (acceptor) | DNA intercalation; Enzyme active-site binding |
Lactim (4-hydroxy) | Non-polar solvents | O4–H (donor), N1 (acceptor) | Alters H-bonding directionality; Reduces target affinity |
The electron-withdrawing chloro group at C7 further stabilizes the lactam tautomer by delocalizing the enolic π-system (O4–C3=C4–N8), enhancing resonance. Density functional theory (DFT) calculations reveal this stabilization lowers the lactam's energy by ~5 kcal/mol versus the lactim form [4]. In supramolecular assemblies, the lactam tautomer forms stable dimers via N1–H⋯N8/O4⋯H–N hydrogen bonds, critical for DNA minor-groove binding or protein kinase hinge-region interactions [4] . Conversely, tautomeric shifts under pH changes or metal coordination (e.g., Zn2+) can trigger switching to the lactim form, modulating target selectivity—a property exploited in metalloenzyme inhibitors like CA-IX and ALP dual inhibitors [3].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: